
2-(1h-Pyrazol-3-yl)oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyrazol-3-yl)oxolan-3-amine is a heterocyclic compound that features both a pyrazole and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-3-yl)oxolan-3-amine typically involves the reaction of pyrazole derivatives with oxolane intermediates. One common method includes the use of enaminones and hydrazines in the presence of iodine as a catalyst . The reaction conditions often involve moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-3-yl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(1H-Pyrazol-3-yl)oxolan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-3-yl)oxolan-3-amine involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to inhibit enzymes such as p38MAPK, which plays a role in inflammatory responses . The compound may also interact with other kinases and receptors, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-4-yl)oxolan-3-amine: Similar in structure but with a different substitution pattern on the pyrazole ring.
2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine: Features a methyl group on the pyrazole ring, which may alter its reactivity and biological activity.
Uniqueness
2-(1H-Pyrazol-3-yl)oxolan-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. Its combination of a pyrazole and oxolane ring makes it a versatile compound in various fields of research.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-yl)oxolan-3-amine |
InChI |
InChI=1S/C7H11N3O/c8-5-2-4-11-7(5)6-1-3-9-10-6/h1,3,5,7H,2,4,8H2,(H,9,10) |
InChI Key |
GNEYJXQEDYTKCR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1N)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643989.png)
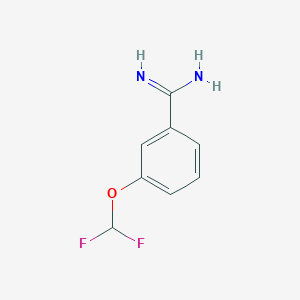
![2-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13644004.png)
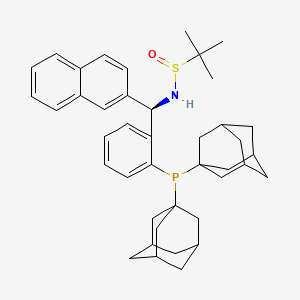


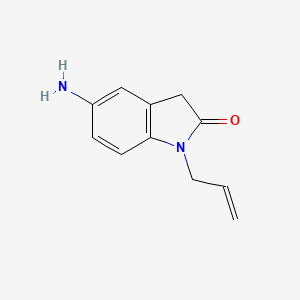
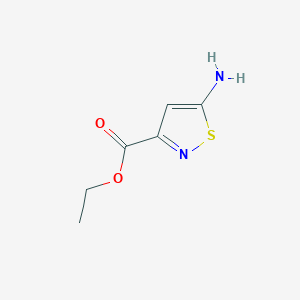
![6-[4-[2-[5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13644045.png)
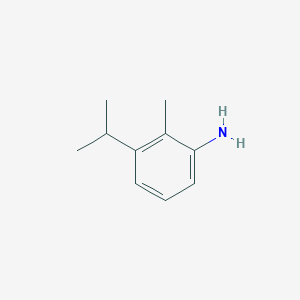
![tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate](/img/structure/B13644052.png)
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)


